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Introduction
1,2-Diaminoanthraquinone (1,2-DAA), a synthetic organic compound, has garnered

significant attention in various scientific fields, particularly in the realm of analytical chemistry

and drug development. Its unique photophysical properties make it a valuable tool as a

fluorescent probe, most notably for the detection of nitric oxide (NO), a critical signaling

molecule in numerous physiological and pathological processes. This technical guide provides

a comprehensive overview of the spectroscopic properties of 1,2-diaminoanthraquinone,

presenting key data in a structured format, detailing experimental methodologies, and

visualizing its primary signaling application.

UV-Visible Absorption Spectroscopy
The electronic absorption spectrum of 1,2-diaminoanthraquinone is characterized by multiple

absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π*

transitions within the anthraquinone core and the influence of the amino substituents. The

position and intensity of these bands are sensitive to the solvent environment, a phenomenon

known as solvatochromism.

Table 1: UV-Vis Absorption Maxima (λmax) of 1,2-Diaminoanthraquinone in Various Solvents
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Solvent
Dielectric
Constant (ε)

λmax 1 (nm) λmax 2 (nm) Reference(s)

Water:DMSO

(9:1), pH 7.4
- ~488 - [1]

DMSO 46.7 ~540 - [1][2]

Chloroform 4.8 496 243 [3]

Ethanol 24.6 - -
Data not

explicitly found

Methanol 32.7 - -
Data not

explicitly found

Acetonitrile 37.5 - -
Data not

explicitly found

Dichloromethane 8.9 - - [4]

n-Hexane 1.9 481 - [4]

Note: The absorption maxima can vary slightly depending on the concentration and specific

experimental conditions.

Effect of pH
The absorption spectrum of 1,2-diaminoanthraquinone exhibits pH dependence. In acidic

solutions, protonation of the amino groups can lead to a blue shift (hypsochromic shift) in the

absorption maxima.

Reaction with Nitric Oxide (NO)
Upon reaction with nitric oxide in the presence of oxygen, 1,2-diaminoanthraquinone is

converted to its triazole derivative, 1,2,3-triazolo[4,5-a]anthraquinone-6,11-dione (DAQ-TZ).

This conversion leads to a significant change in the absorption spectrum, with the

disappearance of the visible absorption band of DAQ.[1]

Fluorescence Spectroscopy
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1,2-Diaminoanthraquinone itself is weakly fluorescent. However, its fluorescence properties

are dramatically altered upon interaction with nitric oxide, forming the basis of its application as

a fluorescent NO probe. The reaction product, DAQ-TZ, can form fluorescent aggregates.

Table 2: Fluorescence Emission Maxima (λem) of 1,2-Diaminoanthraquinone and its NO-

Adduct

Species Solvent
Excitation
Wavelength
(λex, nm)

Emission
Wavelength
(λem, nm)

Reference(s)

1,2-DAA DMSO 490
643 (strong), 582

(weak shoulder)
[5]

DAQ-TZ

(monomer)
DMSO 350 ~436 [1]

DAQ-TZ

(aggregates)
DMSO 350 ~580 [1]

DAQ-TZ

(aggregates)
DMSO 488 580 [6]

DAQ-TZ DMSO - 565 [5]

DAQ-TZ THF 350

~430 (monomer),

~590

(aggregates)

[1]

Note: The formation and fluorescence of DAQ-TZ aggregates are concentration-dependent.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 1,2-
diaminoanthraquinone. Due to solubility limitations, deuterated dimethyl sulfoxide (DMSO-d6)

is a commonly used solvent for NMR analysis.

Table 3: ¹H and ¹³C NMR Spectral Data for 1,2-Diaminoanthraquinone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b157652?utm_src=pdf-body
https://www.benchchem.com/product/b157652?utm_src=pdf-body
https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=2131&context=honors
https://pubmed.ncbi.nlm.nih.gov/21953703/
https://pubmed.ncbi.nlm.nih.gov/21953703/
https://www.researchgate.net/publication/51668342_Fluorescence_of_12-Diaminoanthraquinone_and_its_Nitric_Oxide_Reaction_Product_within_Macrophage_Cells
https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=2131&context=honors
https://pubmed.ncbi.nlm.nih.gov/21953703/
https://pubmed.ncbi.nlm.nih.gov/21953703/
https://www.benchchem.com/product/b157652?utm_src=pdf-body
https://www.benchchem.com/product/b157652?utm_src=pdf-body
https://www.benchchem.com/product/b157652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus Solvent
Chemical
Shift (δ,
ppm)

Multiplicity Assignment
Reference(s
)

¹H DMSO-d6

Data not

explicitly

found

-

Aromatic

Protons,

Amino

Protons

-

¹³C DMSO-d6

Data not

explicitly

found

-

Carbonyl,

Aromatic, and

Amino-

substituted

Carbons

-

Note: While several databases indicate the availability of NMR spectra for 1,2-
diaminoanthraquinone, specific, publicly available peak lists with assignments were not found

in the conducted research. Typical chemical shifts for the anthraquinone core are expected in

the aromatic region (δ 7.0-8.5 ppm for ¹H NMR and δ 110-150 ppm for ¹³C NMR), with the

carbonyl carbons appearing significantly downfield (δ > 180 ppm in ¹³C NMR).

Infrared (IR) Spectroscopy
The FT-IR spectrum of 1,2-diaminoanthraquinone displays characteristic vibrational bands

corresponding to its functional groups. The KBr pellet technique is a common method for

analyzing solid samples like 1,2-DAA.

Table 4: Key FT-IR Absorption Bands for 1,2-Diaminoanthraquinone

Wavenumber
(cm⁻¹)

Vibrational Mode Functional Group Reference(s)

~3450 N-H Stretching Amino (NH₂) [7]

~1670 C=O Stretching Quinone Carbonyl [8]

1580 - 1620 C=C Stretching Aromatic Ring [8]

~3050 C-H Stretching Aromatic C-H [8]
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Note: Specific, comprehensive peak lists for 1,2-diaminoanthraquinone were not readily

available in the reviewed literature. The provided values are based on typical ranges for similar

anthraquinone derivatives.

Experimental Protocols
UV-Vis Absorption Spectroscopy
Objective: To measure the electronic absorption spectrum of 1,2-diaminoanthraquinone.

Materials:

1,2-Diaminoanthraquinone

Spectroscopic grade solvents (e.g., DMSO, ethanol, chloroform)

Volumetric flasks and pipettes

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)

Procedure:

Sample Preparation: Prepare a stock solution of 1,2-diaminoanthraquinone (e.g., 1 mM) by

accurately weighing the compound and dissolving it in the chosen solvent. Prepare a series

of dilutions (e.g., 1-50 µM) from the stock solution.

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize.

Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank and record a

baseline spectrum.

Measurement: Fill a cuvette with the sample solution and record the absorption spectrum

over a desired wavelength range (e.g., 200-800 nm).

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
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Fluorescence Spectroscopy
Objective: To measure the fluorescence excitation and emission spectra of 1,2-
diaminoanthraquinone and its reaction product with nitric oxide.

Materials:

1,2-Diaminoanthraquinone

Fluorescence grade solvents

Nitric oxide donor (e.g., DEA NONOate) or saturated NO solution

Spectrofluorometer

Quartz cuvettes

Procedure:

Sample Preparation: Prepare a dilute solution of 1,2-diaminoanthraquinone (typically with

an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects).

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

Emission Spectrum: Set the excitation monochromator to a fixed wavelength (λex) and scan

the emission monochromator over a range of longer wavelengths.

Excitation Spectrum: Set the emission monochromator to a fixed wavelength (λem) and scan

the excitation monochromator over a range of shorter wavelengths.

NO Reaction: To the sample cuvette, add a source of nitric oxide and record the change in

fluorescence emission over time.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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1,2-Diaminoanthraquinone (5-20 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., DMSO-d6)

NMR tube

NMR spectrometer

Procedure:

Sample Preparation: Dissolve the 1,2-diaminoanthraquinone sample in the deuterated

solvent in the NMR tube. Ensure complete dissolution.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the

deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

FT-IR Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared vibrational spectrum of 1,2-diaminoanthraquinone.

Materials:

1,2-Diaminoanthraquinone (1-2 mg)

Spectroscopic grade potassium bromide (KBr, ~200 mg), dried

Agate mortar and pestle

Pellet press

Procedure:

Sample Preparation: Grind the 1,2-diaminoanthraquinone with the KBr powder in the agate

mortar until a fine, homogeneous mixture is obtained.

Pellet Formation: Place the mixture into the pellet press die and apply pressure to form a

thin, transparent pellet.
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Measurement: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

Signaling Pathway and Experimental Workflow
Visualization
1,2-Diaminoanthraquinone is widely utilized as a fluorescent probe for the detection of nitric

oxide (NO) in biological systems. The underlying principle is the chemical reaction between

1,2-DAA and NO in the presence of oxygen to form a fluorescent triazole derivative.

Reactants

Product Detection

1,2-Diaminoanthraquinone
(Weakly Fluorescent)

Nitric Oxide (NO)

Oxygen (O₂)

DAQ-Triazole (DAQ-TZ)
(Fluorescent Aggregates)

Fluorescence Emission
(~580 nm)

Excitation
(~488 nm)

Click to download full resolution via product page

Caption: Nitric oxide detection using 1,2-diaminoanthraquinone.

The following diagram illustrates a typical experimental workflow for using 1,2-
diaminoanthraquinone to detect nitric oxide in a cellular context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pdfs.semanticscholar.org/dcdc/f49179cebe9d42c1b76e4793daba331e6165.pdf?skipShowableCheck=true
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=2131&context=honors
https://www.researchgate.net/publication/51668342_Fluorescence_of_12-Diaminoanthraquinone_and_its_Nitric_Oxide_Reaction_Product_within_Macrophage_Cells
https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-the-anthraquinone-type-disperse-reactive-dye-in-different_fig4_328816248
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_1_4_Anthraquinone_A_Technical_Guide.pdf
https://www.benchchem.com/product/b157652#spectroscopic-properties-of-1-2-diaminoanthraquinone
https://www.benchchem.com/product/b157652#spectroscopic-properties-of-1-2-diaminoanthraquinone
https://www.benchchem.com/product/b157652#spectroscopic-properties-of-1-2-diaminoanthraquinone
https://www.benchchem.com/product/b157652#spectroscopic-properties-of-1-2-diaminoanthraquinone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157652?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

